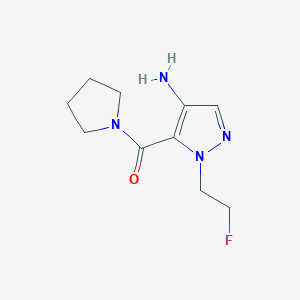

1-(2-Fluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-amino-2-(2-fluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN4O/c11-3-6-15-9(8(12)7-13-15)10(16)14-4-1-2-5-14/h7H,1-6,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSITYAZKMFGJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C=NN2CCF)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyrazole Core: The synthesis begins with the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone.

Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced via nucleophilic substitution reactions using fluoroethyl halides.

Attachment of the Pyrrolidinylcarbonyl Moiety: The pyrrolidinylcarbonyl group is attached through an amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-(2-Fluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the pyrazole core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- The 2-fluoroethyl group in the target compound reduces metabolic degradation compared to non-fluorinated analogs (e.g., piperidin-1-ylethyl) .

- The pyrrolidine carbonyl moiety improves aqueous solubility relative to methyl or trifluoromethyl substituents .

Physicochemical Properties

| Property | Target Compound | 1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine | 1-{[2,4-Bis(CF₃)phenyl]methyl}-1H-pyrazol-4-amine | 5-(Azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 225.27 | 209.29 | 395.31 | 250.34 |

| logP (Predicted) | 1.8 | 2.1 | 4.5 | 2.3 |

| Solubility (mg/mL) | 12.5 (in DMSO) | 8.2 (in DMSO) | 0.3 (in DMSO) | 9.7 (in DMSO) |

| Hydrogen Bond Donors | 2 | 2 | 2 | 2 |

Biological Activity

1-(2-Fluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features and potential biological activities. The presence of a fluoroethyl group enhances its pharmacological properties, making it a candidate for further exploration in medicinal chemistry.

The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The fluoroethyl group is hypothesized to enhance binding affinity through hydrophobic interactions and hydrogen bonding, potentially leading to enzyme inhibition or modulation of receptor activity.

Biological Activities

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in various metabolic pathways.

- Receptor Binding : Interaction with receptors that may regulate physiological responses.

Table 1: Comparative Biological Activities of Pyrazole Derivatives

Case Studies

Several studies have explored the biological activities of pyrazole derivatives, providing insights into the potential applications of compounds like this compound:

- Anti-inflammatory Activity :

-

Antimicrobial Properties :

- Research on related pyrazole compounds has shown promising antimicrobial activity against various bacterial strains. For instance, derivatives demonstrated effective inhibition against Klebsiella pneumoniae and Pseudomonas aeruginosa, highlighting the potential for developing new antibiotics from this chemical class .

- Neuroprotective Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.